![molecular formula C20H20N2O4 B2734679 N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-72-9](/img/structure/B2734679.png)
N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It has a unique chemical structure that makes it an interesting molecule for scientific research. DOI has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
The study by Kametani, Ohsawa, and Ihara (1981) details a novel synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, which can be relevant to the synthesis and understanding of the chemical properties of N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. This research demonstrates the potential pathways for creating complex indole structures, essential for various pharmaceutical applications (Tetsuji Kametani, Tatsushi Ohsawa, Masataka Ihara, 1981).
Application in Detection and Environmental Analysis
Houdier et al. (2000) describe the use of a fluorescent probe for the sensitive detection of carbonyl compounds in water samples. Although not directly related to N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, this research underlines the significance of sophisticated detection techniques in environmental analysis, which could be adapted for compounds with similar functional groups or chemical behaviors (S. Houdier, S. Perrier, E. Defrancq, M. Legrand, 2000).
Antimicrobial Evaluation
Pagadala et al. (2012) explored the synthesis of new monocyclic β-lactams, evaluating their antimicrobial activity. The methodologies and findings from this research could provide a framework for assessing the antimicrobial properties of N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide and similar compounds, indicating potential medical and pharmacological applications (Ramakanth Pagadala, J. Meshram, Himani N. Chopde, Venkateshwarlu Jetti, Praveen Chidurala, Uppalaiah Kusampally, 2012).
Pharmacological Properties
Research into compounds with similar structures, such as the study by Sakurai et al. (1989) on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, highlights the potential cognitive function enhancement properties of these chemicals. This suggests that N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide might also exhibit significant pharmacological benefits, particularly in enhancing cognitive functions or as a therapeutic agent for neurological conditions (T. Sakurai, H. Ojima, T. Yamasaki, H. Kojima, A. Akashi, 1989).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-18(14-7-5-6-8-16(14)22(12)2)19(23)20(24)21-15-11-13(25-3)9-10-17(15)26-4/h5-11H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQACPVNBMQEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide |
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